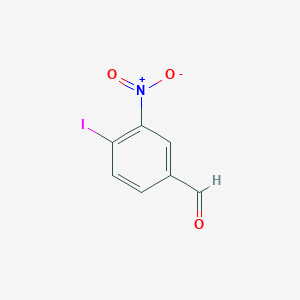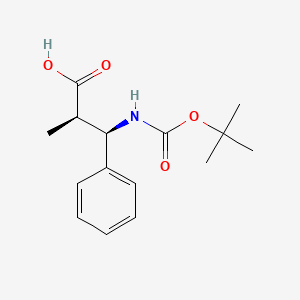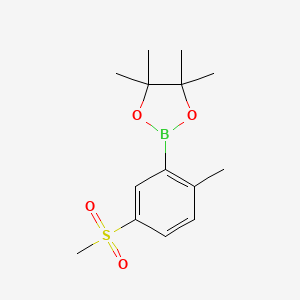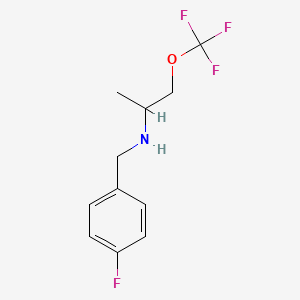![molecular formula C13H11BN2O2 B11760476 (4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid](/img/structure/B11760476.png)
(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid: is a compound that features a boronic acid group attached to a phenyl ring, which is further connected to an imidazo[1,2-a]pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the boronic acid group. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine scaffold. Subsequent functionalization of the phenyl ring with a boronic acid group can be achieved through Suzuki-Miyaura cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of an aryl halide
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Biaryl compounds formed through Suzuki-Miyaura cross-coupling
Applications De Recherche Scientifique
Chemistry: (4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions .
Biology: In biological research, this compound can be used to develop boron-containing drugs or probes for studying biological processes .
Medicine: The imidazo[1,2-a]pyridine moiety is known for its pharmacological activities, and derivatives of this compound may exhibit therapeutic potential in treating various diseases .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and catalysts .
Mécanisme D'action
The mechanism of action of (4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid depends on its specific application. In medicinal chemistry, the imidazo[1,2-a]pyridine moiety may interact with molecular targets such as enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and may exhibit similar pharmacological activities.
Phenylboronic acid derivatives: These compounds contain the boronic acid group attached to a phenyl ring and are commonly used in cross-coupling reactions.
Uniqueness: (4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid is unique due to the combination of the imidazo[1,2-a]pyridine moiety and the boronic acid group, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H11BN2O2 |
|---|---|
Poids moléculaire |
238.05 g/mol |
Nom IUPAC |
(4-imidazo[1,2-a]pyridin-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C13H11BN2O2/c17-14(18)11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9,17-18H |
Clé InChI |
IXSWJPRIIKFPBZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)



![[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11760418.png)

![1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11760430.png)

![Furo[2,3-c]pyridine, 7-bromo-](/img/structure/B11760449.png)
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate](/img/structure/B11760451.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B11760455.png)
![{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol](/img/structure/B11760464.png)
![1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760468.png)

